molecular formula C10H12ClN B596563 (S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1228548-44-4

(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B596563
M. Wt: 181.663
InChI Key: JKGNIZNLBBLURY-JTQLQIEISA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading nitrogen-containing compounds, including aromatic and aliphatic amines. These processes, such as ozone treatment and Fenton processes, are crucial for mineralizing recalcitrant compounds in water treatment applications. The degradation of these compounds is influenced by various factors including pH, initial concentration, and treatment time, highlighting the complex mechanisms involved in effectively reducing the presence of hazardous amines in the environment (Bhat & Gogate, 2021).

Amine-functionalized Metal–organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture and catalysis. The basic nature of amine functionalities in MOFs offers strong interactions with CO2, making them promising materials for CO2 sorption and separation. The synthesis methods, including in situ synthesis, post-modification, and physical impregnation, allow for the creation of MOFs with high CO2 sorption capacities. These materials also demonstrate potential in catalytic applications, showcasing the versatility of amine-functionalized MOFs (Lin, Kong, & Chen, 2016).

Computational Modeling of CO2 Capture by Aqueous Amines

Computational modeling has provided insights into the reactions between CO2 and aqueous organic amines, which are crucial for CO2 capture technologies. High-level quantum chemical methods, molecular dynamics, and other computational approaches have been used to study these reactions, offering guidance on optimizing carbon capture processes. These studies underline the significance of computational methods in designing more efficient carbon capture agents and understanding the mechanisms of amine-CO2 reactions (Yang et al., 2017).

Biogenic Amines in Foods

The analysis of biogenic amines in foods is crucial due to their potential toxicity and as indicators of food quality. Various analytical methods, including chromatography and spectrometry, are used for quantifying biogenic amines in food. Understanding the presence and concentration of these amines is important for ensuring food safety and quality (Önal, 2007).

Synthesis and Structural Properties of Novel Compounds

Research into the synthesis and structural properties of novel compounds, including those with amine functionalities, is vital for the development of new materials and chemicals. Studies exploring the reaction mechanisms, synthesis routes, and properties of these compounds contribute to advancements in chemistry and materials science (Issac & Tierney, 1996).

Safety And Hazards

This involves understanding the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, etc.


properties

IUPAC Name

(1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGNIZNLBBLURY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

1228548-44-4
Record name (1S)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
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